molecular formula C10H12ClNO2 B3136189 (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 41220-48-8

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B3136189
CAS No.: 41220-48-8
M. Wt: 213.66 g/mol
InChI Key: FXHCFPUEIDRTMR-SBSPUUFOSA-N
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Description

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, is characterized by its high melting point, which exceeds 300°C . Its structure features a tetrahydroisoquinoline scaffold, making it a privileged structure in medicinal chemistry. Its primary research application is as a key synthetic intermediate in the development of potential therapeutics. It is notably utilized in the synthesis of selective κ opioid receptor (KOR) antagonists . Such antagonists, including clinical candidates like JDTic, are investigated for treating various central nervous system (CNS) disorders due to their involvement in stress, anxiety, depression, and addiction pathways . The compound also acts as a precursor for chiral ligands in coordination chemistry, forming complexes with metals like Cu 2+ , Co 2+ , and Fe 3+ for potential use in enantioselective catalysis . As a handling precaution, this material may cause irritation to the eyes, skin, and respiratory tract . Researchers should use adequate ventilation and wear appropriate personal protective equipment, including gloves and safety goggles. Facilities should be equipped with an eyewash station and safety shower . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCFPUEIDRTMR-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

    Reduction: The isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation or other reducing agents.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

    Carboxylation: The chiral tetrahydroisoquinoline is then carboxylated at the 3-position using carboxylating agents like carbon dioxide under basic conditions.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated systems for chiral resolution and carboxylation can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

    Hydrolysis: The ester or amide derivatives can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinolines.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of novel therapeutic agents aimed at conditions such as depression, anxiety, and neurodegenerative diseases.

Key Insights:

  • Targeted Therapies : Research indicates its efficacy in developing drugs that modulate neurotransmitter systems, particularly dopamine and serotonin pathways .
  • Case Study : A study demonstrated that derivatives of this compound exhibited promising results in preclinical models for treating major depressive disorder (MDD) by enhancing synaptic plasticity .

Biochemical Research

In biochemical studies, (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is utilized to explore enzyme inhibition and receptor binding dynamics.

Key Insights:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .
  • Receptor Binding Studies : It aids in understanding the binding affinities of various receptors, providing insights into potential therapeutic targets .

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the synthesis of complex molecules with diverse functional groups.

Key Insights:

  • Synthetic Pathways : It serves as a precursor for synthesizing alkaloids and other bioactive compounds .
  • Innovation in Chemical Manufacturing : Its ability to undergo various chemical transformations makes it essential for developing new synthetic methodologies .

Drug Formulation

The unique properties of this compound enhance the solubility and bioavailability of drugs.

Key Insights:

  • Improved Delivery Systems : Research highlights its role in formulating medications that require targeted delivery systems to maximize therapeutic effects while minimizing side effects .
  • Case Study : A formulation study indicated that incorporating this compound into drug delivery systems significantly improved the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs) .

Natural Product Chemistry

This compound is also involved in the exploration of natural products, aiding in the discovery of new compounds with potential therapeutic effects.

Key Insights:

  • Discovery of New Therapeutics : Its application in natural product synthesis has led to the identification of novel compounds with anticancer and antimicrobial properties .
  • Research Example : A recent study highlighted its utility in synthesizing derivatives that mimic natural products known for their biological activity .

Data Table Summary

Application AreaKey BenefitsResearch Findings
Pharmaceutical DevelopmentTargeting neurological disordersEffective in developing therapies for MDD
Biochemical ResearchEnzyme inhibition and receptor bindingInhibits enzymes relevant to cancer pathways
Organic SynthesisVersatile building blockEssential for synthesizing complex bioactive molecules
Drug FormulationEnhanced solubility and bioavailabilityImproved pharmacokinetics in drug delivery systems
Natural Product ChemistryDiscovery of new therapeuticsIdentified novel compounds with therapeutic potential

Mechanism of Action

The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its structure and the receptor type.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (3R)-THIQ-3-COOH·HCl are influenced by stereochemistry, substituents, and salt forms. Below is a comparative analysis with structurally related analogs:

Stereoisomers: (S)-Enantiomers
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
(3R)-THIQ-3-COOH·HCl C₁₀H₁₂ClNO₂ 213.66 Not reported Bioactive (R)-configuration for opioid receptor targeting .
(S)-THIQ-3-COOH·HCl C₁₀H₁₂ClNO₂ 213.66 248–250 (decomp.) Lower affinity for kappa opioid receptors; used in ACE inhibitor impurities .
Substituted Derivatives
Compound Molecular Formula Substituents Key Properties
(3R)-7-Fluoro-THIQ-3-COOH·HCl C₁₀H₁₁FClNO₂ 7-Fluoro Enhanced selectivity for opioid receptors; synthesized via 7-fluoro-Boc-D-Tic coupling .
(S)-6,7-Dimethoxy-THIQ-3-COOH·HCl C₁₂H₁₆ClNO₄ 6,7-Dimethoxy Increased lipophilicity (logP ~1.5); used in neuroactive compound synthesis .
7-Nitro-THIQ-3-COOH·HCl C₁₀H₁₀ClN₂O₄ 7-Nitro Electron-withdrawing nitro group reduces basicity (pKa ~5.2); synthesized via hydrogenation .

Physicochemical Differences :

  • 6,7-Dimethoxy substitution increases molecular weight (273.71 g/mol) and steric bulk, altering receptor-binding kinetics .
  • 7-Fluoro substitution improves metabolic stability and bioavailability in CNS-targeted drugs .
Ester and Protected Derivatives
Compound Molecular Formula Functional Group Applications
Methyl (R)-THIQ-3-COOCH₃·HCl C₁₁H₁₄ClNO₂ Methyl ester Intermediate in peptide synthesis; improved membrane permeability .
Boc-(R)-THIQ-3-COOH·HCl C₁₄H₁₉NO₂·HCl tert-Butoxycarbonyl Protecting group for amine during solid-phase synthesis .

Biological Activity

Thiazole-4-carboxylic acid hydrobromide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C₇H₈BrN₂O₂S
  • Molecular Weight : Approximately 210.05 g/mol
  • Structure : Contains a thiazole ring with a carboxylic acid group at the fourth position and exists as a hydrobromide salt, enhancing solubility in aqueous solutions.

Thiazole-4-carboxylic acid hydrobromide interacts with various enzymes and proteins, showcasing significant antibacterial potential:

  • Antibacterial Activity : Effective against both gram-positive bacteria (e.g., Staphylococcus epidermidis) and gram-negative bacteria (e.g., Pseudomonas aeruginosa).
  • Antifungal Activity : Demonstrated efficacy against certain fungal strains, contributing to its potential as an antifungal agent.

Cellular Effects

The compound exhibits notable effects on cellular processes:

  • Cytotoxicity : Research indicates that thiazole-4-carboxylic acid hydrobromide can induce cytotoxic effects in various cancer cell lines. Its antiproliferative activity has been linked to the inhibition of tubulin polymerization, a critical process for cell division .

Molecular Mechanism

The molecular mechanisms underlying the biological activity of thiazole-4-carboxylic acid hydrobromide include:

  • Enzyme Interaction : Acts as an antagonist against UDP-N-acetylmuramate/l-alanine ligase, an enzyme essential for bacterial cell wall synthesis.
  • Gene Expression Modulation : Alters gene expression profiles related to stress responses and metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including thiazole-4-carboxylic acid hydrobromide. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antimicrobial properties .

Anticancer Properties

In vitro studies have shown that thiazole derivatives possess significant anticancer activity:

CompoundCell LineIC₅₀ (µM)
Thiazole-4-carboxylic acid hydrobromideMelanoma0.021 - 0.071
Thiazole-4-carboxylic acid hydrobromideProstate Cancer0.021 - 0.071

These findings suggest that thiazole-4-carboxylic acid hydrobromide may serve as a lead compound for developing new anticancer agents .

Applications in Research and Industry

Thiazole-4-carboxylic acid hydrobromide is utilized across various fields:

  • Pharmaceutical Development : Serves as a crucial building block in synthesizing anti-inflammatory and antimicrobial agents .
  • Agricultural Chemicals : Incorporated into formulations for fungicides and herbicides, enhancing crop protection .
  • Biochemical Research : Used to study metabolic pathways and enzyme functions, contributing to advancements in molecular biology .

Summary

Thiazole-4-carboxylic acid hydrobromide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interactions with key enzymes and modulation of cellular processes. Ongoing research continues to explore its potential applications in pharmaceuticals and agriculture, highlighting its significance in chemical research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, coupling amine derivatives (e.g., amine 21) with Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under DCC/HOBt activation, followed by HCl-mediated deprotection . Enantiomeric purity is maintained by using chiral auxiliaries (e.g., tert-butyl esters) and avoiding racemization-prone conditions during deprotection . Reaction temperature (<0°C) and non-basic solvents are critical to preserve stereochemistry.

Q. How can spectroscopic and chromatographic methods be optimized to confirm the stereochemical configuration of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers effectively. Complementary techniques include:

  • Circular Dichroism (CD) : Detects Cotton effects in the 200–250 nm range, correlating with the (3R) configuration .
  • X-ray crystallography : Resolves absolute configuration using single crystals grown via slow evaporation in methanol/water .
  • NMR coupling constants : J-values for vicinal protons (e.g., H-3 and H-4) confirm chair conformations in the tetrahydroisoquinoline ring .

Q. What are the critical physicochemical parameters (e.g., hydrogen bonding capacity, topological polar surface area) that influence solubility and crystallization behavior?

  • Methodological Answer : Key parameters include:

  • Hydrogen bond donors/acceptors : 3 H-bond donors and 3 acceptors (from the carboxylic acid, HCl, and amine) .
  • Topological polar surface area (TPSA) : 50.4 Ų, indicating moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • LogP : Predicted ~1.2 (via ChemAxon), favoring solubility in ethanol/water mixtures. Crystallization is optimized using methanol/HCl vapor diffusion .

Advanced Research Questions

Q. How does the introduction of substituents at specific positions (e.g., 5-methyl or fluoro groups) modulate biological activity, and what synthetic strategies enable selective functionalization?

  • Methodological Answer : Substituents at the 5-position (e.g., methyl or fluoro) enhance receptor binding (e.g., κ-opioid antagonism) by altering steric and electronic profiles . Synthetic strategies include:

  • Electrophilic aromatic substitution : For halogenation at the 7-position using NBS or Selectfluor .
  • Pd-catalyzed cross-coupling : Introduces aryl/alkyl groups post-ring formation . Comparative SAR studies show 5-methyl derivatives increase metabolic stability by ~30% compared to unsubstituted analogs .

Q. What computational approaches (e.g., molecular docking, MD simulations) are effective in predicting binding interactions of this compound with kappa opioid receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Uses the crystal structure of κ-opioid receptors (PDB: 6VI4) to predict binding poses. The (3R)-configuration shows a ΔG of -9.2 kcal/mol, favoring H-bonding with Tyr139 and hydrophobic interactions with Leu135 .
  • MD simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-receptor complex .

Q. How can discrepancies in biological activity data between enantiomers be systematically investigated?

  • Methodological Answer :

  • Enantioselective assays : Compare (3R) and (3S) forms in receptor-binding studies (e.g., radioligand displacement assays for κ-opioid receptors) .
  • Metabolic profiling : LC-MS identifies enantiomer-specific metabolites (e.g., glucuronidation at the carboxylic acid group) .
  • Crystallographic analysis : Resolves differential binding modes in receptor co-crystals .

Q. What orthogonal analytical techniques are required to resolve contradictions in purity assessments during scale-up synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects impurities >0.1% (e.g., dehalogenated byproducts) .
  • 1H/13C NMR : Identifies diastereomeric contaminants (e.g., tert-butyl ester remnants) .
  • Ion chromatography : Quantifies HCl counterion stoichiometry (target: 1:1 molar ratio) .

Q. What strategies mitigate racemization risks during coupling reactions involving the carboxylic acid moiety?

  • Methodological Answer :

  • Low-temperature activation : Use DCC/HOBt at -20°C to minimize base-induced racemization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers post-synthesis .
  • Protection strategies : Boc or Fmoc groups stabilize the α-center during amine coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

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